Ethyl 2,3-dimethylpenta-3,4-dienoate
Description
Properties
CAS No. |
868697-16-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-5-7(3)8(4)9(10)11-6-2/h8H,1,6H2,2-4H3 |
InChI Key |
CZORIWFZZIRRQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=C=C)C |
Origin of Product |
United States |
Preparation Methods
Gold-Catalyzed Cyclization and Allenylation
Gold(I) complexes have emerged as powerful catalysts for constructing allenic esters via cycloisomerization or allenylation of propargyl precursors. A representative protocol involves reacting ethyl 2-methyldeca-2,3-dienoate with Ph₃PAuCl (0.2 mmol) and AgOTf (0.2 mmol) in dichloromethane at room temperature for 2 hours. The reaction proceeds through π-activation of the alkyne, followed by anti-Markovnikov addition to form the allene.
Reaction Conditions:
- Catalyst: Ph₃PAuCl (5 mol%)
- Additive: AgOTf (5 mol%)
- Solvent: Dichloromethane
- Temperature: 25°C
- Yield: 92%
This method is notable for its functional group tolerance, enabling the incorporation of branched alkyl groups at the 2- and 3-positions. The use of silver triflate enhances catalytic activity by generating the active Au(I) species.
Silver-Mediated Isomerization of Propargyl Esters
Propargyl esters undergo Ag(I)-catalyzed isomerization to allenic esters under mild conditions. For example, ethyl 2,5,5-trimethylhexa-2,3-dienoate was synthesized via AgNO₃-mediated isomerization of a terminal alkyne precursor in acetone. The reaction exploits silver’s ability to stabilize carbocation intermediates during the-hydrogen shift.
Key Steps:
- Substrate Activation: Terminal alkyne reacts with N-iodosuccinimide (NIS) in acetone.
- Isomerization: AgNO₃ (10 mol%) facilitates alkyne-to-allene conversion at 25°C.
- Workup: Filtration through celite and column chromatography (petroleum ether/ethyl acetate).
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| AgNO₃ Loading | 10 mol% | Max yield (85%) |
| Reaction Time | 3–5 hours | ≥90% conversion |
| Solvent Polarity | Acetone (ε = 20.7) | Optimal |
Base-Promoted Elimination Reactions
Elimination strategies using strong bases provide atom-economic routes to allenic esters. A two-step sequence was reported for ethyl 2,4-dimethylpenta-2,3-dienoate:
- Alkylation: Ethyl (triphenylphosphoranylidene)acetate reacts with octanoyl chloride in dichloromethane.
- Elimination: NaOH in EtOH/H₂O (1:1) at 80°C induces β-hydrogen abstraction, forming the allene.
Critical Factors:
- Base Strength: NaOH > KOH for complete deprotonation.
- Temperature: 80°C ensures kinetic control favoring the (E)-isomer.
- Workup: Acidification to pH 2 precipitates the crude product for recrystallization.
Yield Comparison:
| Starting Material | Base | Yield (%) |
|---|---|---|
| Ethyl 2,5,5-trimethylhexa-2,3-dienoate | NaOH | 85 |
| Ethyl 2-methyldeca-2,3-dienoate | KOH | 72 |
Chemical Reactions Analysis
Ethyl 2,3-dimethylpenta-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl ester group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2,3-dimethylpenta-3,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2,3-dimethylpenta-3,4-dienoate involves its interaction with specific molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing biological processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Ethyl Penta-3,4-dienoate
- Structure : Lacks methyl groups at positions 2 and 3.
- Reactivity: Used as a precursor in stereoselective hydroboration reactions with dicyclohexylborane and nonanal to synthesize γ-hydroxyesters, which are intermediates for C75 .
Ethyl 2,3-Pentadienoate (CAS: 74268-51-2)
- Structure: Features an allene at the 2,3-positions (vs. 3,4 in the target compound) and may include variants like ethyl 4-methylbuta-2,3-dienoate .
- Reactivity: The 2,3-allene configuration directs regioselectivity in reactions such as cyclopropanation or Diels-Alder reactions, differing from the 3,4-dienoate’s conjugation pattern .
- Key Difference : Positional isomerism significantly alters electronic distribution, affecting orbital interactions in cycloadditions.
Ethyl Deca-2,4-dienoate
- Structure: A 10-carbon ester with non-conjugated 2,4-diene bonds.
- Application : Imparts pear flavor due to volatility and interaction with olfactory receptors .
- Key Difference: The longer carbon chain and non-conjugated diene reduce reactivity in conjugated addition reactions compared to the target compound’s conjugated system.
Ethyl 3-Acetyl-2-(tosylamino)penta-3,4-dienoate
- Structure: Includes acetyl and tosylamino substituents at positions 2 and 3.
- Synthesis : Prepared via MgBr2•OEt2-catalyzed reactions of imines with allenes, highlighting the role of electron-withdrawing groups in directing reactivity .
- Key Difference : Polar substituents enhance solubility in polar solvents but reduce compatibility with lipophilic reaction environments compared to the dimethyl analog.
Diethyl 2,4-Diacetyl-3-Phenylpentanedioate
- Structure : Contains phenyl and acetyl groups on a pentanedioate backbone.
- Applications: Used in medicinal chemistry for its structural complexity, enabling diverse non-covalent interactions .
Comparative Data Table
Research Implications and Gaps
- Synthetic Utility: this compound’s methyl groups may enhance stereochemical control in reactions like hydroboration, but empirical data are lacking .
- Biological Activity: While ethyl penta-3,4-dienoate derivatives show antitumor activity, the dimethyl analog’s bioactivity remains unexplored .
- Physical Properties: Boiling points, solubility, and stability metrics for the target compound require experimental determination, as analogs like ethyl 2,3-pentadienoate lack reported data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
